N-(2-benzoyl-4-bromophenyl)-4-(dipropylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrN2O4S/c1-3-16-29(17-4-2)34(32,33)22-13-10-20(11-14-22)26(31)28-24-15-12-21(27)18-23(24)25(30)19-8-6-5-7-9-19/h5-15,18H,3-4,16-17H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQAXVGVZIIYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-benzoyl-4-bromophenyl)-4-(dipropylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHBrNOS
- Molecular Weight : 426.36 g/mol
The presence of the benzamide moiety and the dipropylsulfamoyl group suggests potential interactions with various biological targets, particularly in cancer therapy and other pathologies.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
In Vitro Studies
Several studies have assessed the biological activity of related benzamide compounds, providing insights into the potential effects of this compound:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1j | HeLa | 5.0 | Inhibition of miR-21 |
| Compound 1k | U-87 MG | 3.5 | Induction of apoptosis |
| N-(2-benzoyl...) | MCF-7 | 7.0 | Cell cycle arrest |
These results suggest that modifications to the benzamide structure can significantly influence biological activity.
Case Studies
-
Case Study: Apoptosis Induction
A study demonstrated that a compound structurally similar to this compound could induce apoptosis in HeLa cells through the mitochondrial pathway. The mechanism involved increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2), leading to enhanced cell death . -
Case Study: Anticancer Activity
Another investigation focused on the anticancer properties of benzamide derivatives, revealing that they could inhibit tumor growth in xenograft models. The study highlighted the role of these compounds in modulating key signaling pathways involved in cancer cell survival and proliferation .
Comparison with Similar Compounds
Compound LMM5
- Structure : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- Key Features :
- Benzyl-methyl sulfamoyl group at position 4 of the benzamide.
- 1,3,4-oxadiazole ring substituted with a 4-methoxyphenylmethyl group.
- Biological Activity : Tested as an antifungal agent against Candida spp. and Aspergillus spp., showing moderate activity compared to fluconazole .
Compound LMM11
- Structure : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Key Features :
- Cyclohexyl-ethyl sulfamoyl group at position 3.
- 1,3,4-oxadiazole ring substituted with a furan-2-yl group.
- Biological Activity : Demonstrated broader antifungal efficacy, particularly against azole-resistant strains, likely due to enhanced membrane interaction from the cyclohexyl group .
Compound 50
- Structure : N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- Key Features :
- Thiazole ring substituted with a 4-bromophenyl group.
- Dimethylsulfamoyl group at position 4 of the benzamide.
- Biological Activity : Identified as a potent NF-κB signaling enhancer in TLR adjuvant screens, with prolonged activation kinetics .
Compound 2D216
- Structure : N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-benzamide
- Key Features :
- Piperidine-sulfonyl group at position 4.
- Thiazole ring substituted with a 2,5-dimethylphenyl group.
- Biological Activity : Exhibited synergistic effects with TLR agonists, attributed to its piperidine-sulfonyl moiety improving solubility and target engagement .
Comparative Analysis
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Impact :
- The dipropylsulfamoyl group in the target compound may offer intermediate lipophilicity compared to LMM5’s benzyl-methyl group (more lipophilic) and LMM11’s cyclohexyl-ethyl group (highly lipophilic).
- Piperidine-sulfonyl (2D216) and dimethylsulfamoyl (Compound 50) groups favor solubility, critical for systemic activity .
Biological Specificity: Oxadiazole-containing derivatives (LMM5, LMM11) prioritize antifungal activity, likely due to membrane interaction. Thiazole-containing derivatives (Compound 50, 2D216) exhibit immunomodulatory effects, linked to intracellular signaling pathways .
Q & A
Q. Table: Key Spectral Peaks
| Functional Group | NMR δ (ppm) | MS Signal (m/z) |
|---|---|---|
| Dipropylsulfamoyl (CH) | 1.2–1.5 (triplet) | 523.2 [M+H] |
| Benzoyl Carbonyl | 167 (s) | – |
| Bromophenyl C-Br | – | Isotopic doublet (79/81) |
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies in bioactivity (e.g., variable IC values) arise from:
- Assay Variability : Use standardized cell lines (e.g., MCF-7 vs. HepG2) and control for ATP levels in cytotoxicity assays .
- Solubility Limitations : Pre-solubilize in DMSO (<0.1% final concentration) to avoid false negatives in antimicrobial studies .
- Metabolic Interference : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to assess stability in hepatic models .
Case Study : Inconsistent Gram-negative MIC values (16–31.25 µg/mL) were resolved by standardizing broth microdilution per CLSI guidelines .
Advanced: What computational approaches are effective for target identification?
Answer:
- Glide Docking (Schrödinger) : Utilizes OPLS-AA force fields to model ligand-receptor interactions. For this compound, docking into COX-2 (PDB: 5KIR) predicts hydrogen bonding with Arg120 and hydrophobic interactions with Val89 .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2 Å indicates robust target engagement .
- Pharmacophore Modeling : Identify critical features (e.g., sulfamoyl as hydrogen bond acceptor) using Phase .
Recommendation : Validate computational hits with SPR (surface plasmon resonance) to measure binding kinetics (K) .
Advanced: How can solubility challenges be optimized for in vivo studies?
Answer:
- Co-Solvents : Use Cremophor EL/PEG 400 (1:4) to enhance aqueous solubility (up to 2.5 mg/mL) .
- Prodrug Derivatization : Introduce phosphate esters at the benzamide nitrogen; hydrolyzes in serum to active form .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size, PDI <0.2) for sustained release (t = 24 h) .
Q. Table: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 50 | Stock solution |
| PBS (pH 7.4) | 0.3 | Requires co-solvent |
| Ethanol | 12 | Limited utility |
Basic: Which functional groups are critical for its bioactivity?
Answer:
- Dipropylsulfamoyl Group : Enhances membrane permeability and binds polar enzyme pockets (e.g., sulfotransferases) .
- Bromophenyl Group : Provides electron-withdrawing effects, stabilizing aromatic π-π stacking in hydrophobic domains .
- Benzamide Linkage : Serves as a hydrogen bond donor to catalytic residues (e.g., Ser530 in COX-2) .
Structural-Activity Relationship (SAR) : Removal of the bromine reduces anticancer potency by 10-fold, emphasizing its role in target affinity .
Advanced: What reaction mechanisms enable chemical modifications of this compound?
Answer:
- Nucleophilic Substitution : Bromine at the 4-position undergoes Suzuki coupling with arylboronic acids (Pd(PPh), NaCO, 80°C) to introduce biaryl motifs .
- Oxidation : Treat with m-CPBA to convert dipropylsulfamoyl to sulfone, enhancing electrophilicity for kinase inhibition .
- Reductive Amination : React secondary amines with aldehyde derivatives under NaBHCN to diversify the benzoyl group .
Optimization Tip : Use microwave-assisted synthesis (100°C, 30 min) to accelerate cross-coupling reactions (yield >85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
